2,3,5-Trimethyl-6-(2-oxo-2-phenylethyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3,5-Trimethyl-6-(2-oxo-2-phenylethyl)cyclohexa-2,5-diene-1,4-dione is an organic compound characterized by a cyclohexadiene ring substituted with three methyl groups and a 2-oxo-2-phenylethyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic elements, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(2-oxo-2-phenylethyl)cyclohexa-2,5-diene-1,4-dione typically involves multicomponent reactions. One common method includes the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate in ethanol under reflux conditions . This reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-6-(2-oxo-2-phenylethyl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the aliphatic side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
2,3,5-Trimethyl-6-(2-oxo-2-phenylethyl)cyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3,5-Trimethyl-6-(2-oxo-2-phenylethyl)cyclohexa-2,5-diene-1,4-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,3,5-trimethyl-: Similar in structure but lacks the 2-oxo-2-phenylethyl group.
Tetralin (1,2,3,4-tetrahydronaphthalene): Shares a similar cyclohexadiene structure but differs in the substitution pattern.
Uniqueness
2,3,5-Trimethyl-6-(2-oxo-2-phenylethyl)cyclohexa-2,5-diene-1,4-dione is unique due to its combination of aromatic and aliphatic features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
88008-00-8 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2,3,5-trimethyl-6-phenacylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O3/c1-10-11(2)17(20)14(12(3)16(10)19)9-15(18)13-7-5-4-6-8-13/h4-8H,9H2,1-3H3 |
InChI Key |
BBCMWLJPMKLRMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)C)CC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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